

Application Notes: Phenylacetone Oxime as a Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Phenylacetone oxime*

Cat. No.: *B081983*

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Introduction

Phenylacetone oxime ($C_9H_{11}NO$), also known as 1-phenyl-2-propanone oxime, is a significant organic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules.^{[1][2]} Its chemical structure, featuring an oxime functional group attached to a phenylacetone backbone, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and organic synthesis.^{[1][2]} The primary applications of **phenylacetone oxime** lie in its role as a direct precursor to primary amines, most notably amphetamine and its derivatives, through reduction reactions.^[1] Additionally, it can undergo other transformations, such as the Beckmann rearrangement, to produce amides.^[1] **Phenylacetone oxime** is also studied in biochemical research as a metabolite in the deamination of certain amphetamine-based compounds.^{[1][3]}

Key Chemical Transformations

The utility of **phenylacetone oxime** in pharmaceutical synthesis stems from the reactivity of the oxime group. The two most prominent reactions are:

- Reduction to Primary Amines: The oxime functional group is readily reduced to a primary amine. This is the most common application in pharmaceutical intermediate synthesis, particularly for producing 1-phenyl-2-propanamine (amphetamine).^[1] Various reducing

agents and methods can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon), sodium borohydride, and electrochemical reduction.[1]

- Beckmann Rearrangement: In the presence of an acid catalyst (like polyphosphoric acid), **phenylacetone oxime** can undergo a Beckmann rearrangement to form N-phenylacetamide (acetanilide).[1] This reaction is a fundamental method for converting ketoximes into amides, providing a pathway to a different class of compounds.[1]

Experimental Protocols

Protocol 1: Synthesis of Phenylacetone Oxime from Phenyl-2-Propanone (P2P)

Principle: This protocol describes the direct oximation of phenyl-2-propanone (P2P) using hydroxylamine hydrochloride in an alkaline medium. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, followed by a dehydration step to yield the oxime.[1]

Materials and Reagents:

- Phenyl-2-propanone (P2P)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium hydroxide (NaOH) or other suitable base[2]
- Ethanol or an alcohol-water mixture
- Ether or other extraction solvent
- Distilled water
- Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel)
- Heating mantle and magnetic stirrer

Procedure:

- Dissolve hydroxylamine hydrochloride in an alcohol-water mixture in a round-bottomed flask.
- Slowly add a solution of sodium hydroxide to the flask to liberate the free hydroxylamine. The medium should be alkaline.
- Add phenyl-2-propanone to the reaction mixture.
- Heat the mixture to reflux and stir for a designated period to ensure the reaction goes to completion.^[2]
- After the reaction is complete, cool the mixture to room temperature.
- Distill the mixture to remove the alcohol solvent.
- Extract any unreacted starting material with ether.
- The remaining aqueous solution contains the **phenylacetone oxime**. Further purification can be achieved by recrystallization or distillation.^{[4][5]} One reported method achieved an 88-90% yield of phenylacetone ketoxime, which was purified by distillation at 154-156°C/30mmHg.^[6]

Protocol 2: Electrochemical Reduction of Phenylacetone Oxime to Amphetamine

Principle: This protocol details the synthesis of amphetamine (1-phenyl-2-aminopropane) via the electrochemical reduction of **phenylacetone oxime**. The reduction is carried out in an acidic medium using a nickel black or palladium black deposited cathode in a divided electrochemical cell.

Materials and Reagents:

- **Phenylacetone oxime**
- Ethanol-water mixture (1:1)
- Sulphuric acid (H₂SO₄) or Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Ether
- Nickel black or Palladium black deposited cathode
- Lead plate anodes
- Ceramic porous cup (for anode compartment)
- 1L beaker (electrolytic cell)
- Power supply for electrolysis

Procedure:

- Cell Assembly: Place two lead plate anodes inside a ceramic porous cup within a 1L beaker. The porous cup serves as the anode compartment. The deposited nickel black or palladium black electrode is used as the cathode.
- Electrolyte Preparation:
 - Catholyte: Dissolve the **phenylacetone oxime** in a 1:1 alcohol-water mixture containing 5% aqueous HCl.
 - Anolyte: Prepare a 10% aqueous sulphuric acid solution and place it in the anode compartment (the porous cup).
- Electrolysis:
 - Maintain the cell temperature at approximately 298K (25°C).
 - Stir the catholyte with a glass stirrer.
 - Apply a current to initiate the electrolysis. The reduction of the oxime to the amine occurs at the cathode.
- Work-up and Isolation:
 - After the electrolysis is complete, distill the catholyte solution to remove the alcohol.

- Extract any unreacted oxime from the remaining aqueous solution using ether.
- Make the remaining solution strongly basic by adding sodium hydroxide.
- Distill the liberated amphetamine base at its boiling point (473K-476K or 200-203°C).

Data Presentation

Table 1: Physical and Chemical Properties of **Phenylacetone Oxime**

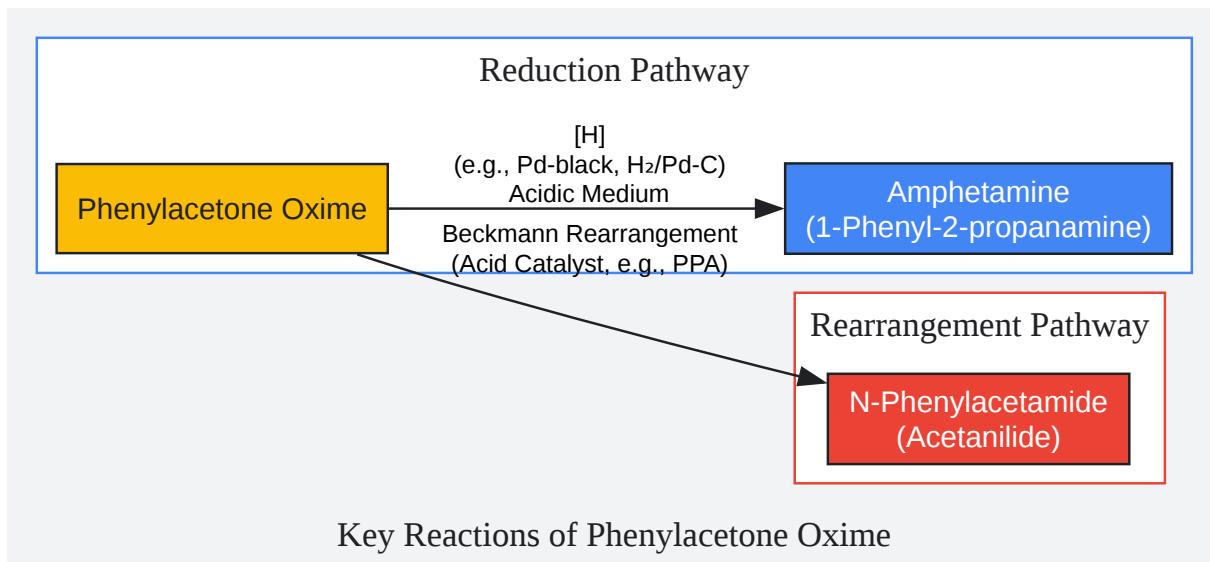
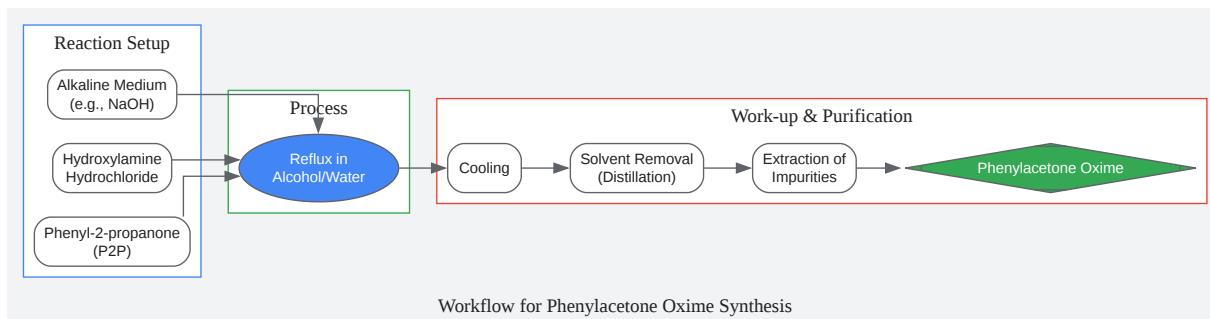
Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[7][8][9]
Molecular Weight	149.19 g/mol	[1][7][8][9]
Appearance	Powder	[7]
Melting Point	63°C - 68°C	[2][8]
CAS Number	13213-36-0	[1][8]

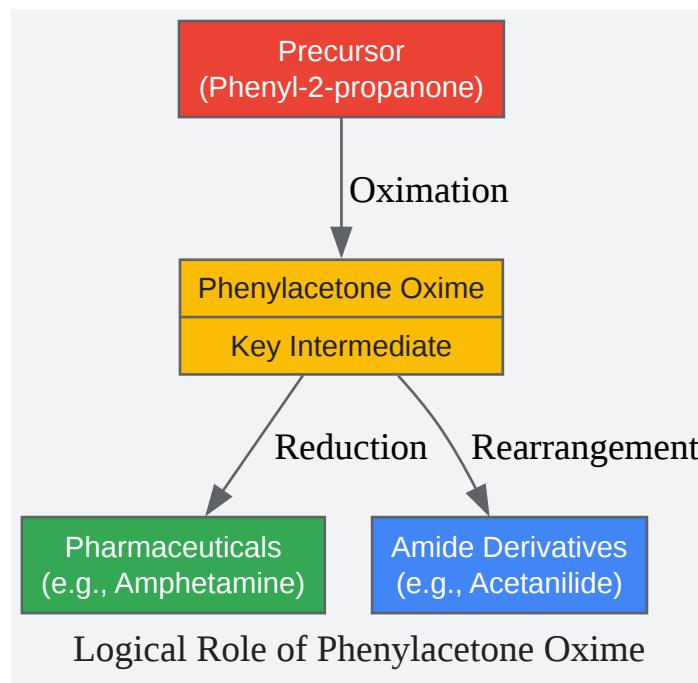
Table 2: Yield of Amphetamine from Electrochemical Reduction of **Phenylacetone Oxime**

Cathode Material	Medium	Yield (%)	Source
Palladium Black	Acidic	30%	
Nickel Black	Acidic	8-10%	
Palladium Black	Basic	No Reduction	
Nickel Black	Basic	No Reduction	

Note: Reduction did not proceed in a basic medium, possibly due to the conversion of the oxime to its conjugate base, which is resistant to reduction under these conditions.

Visualizations





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